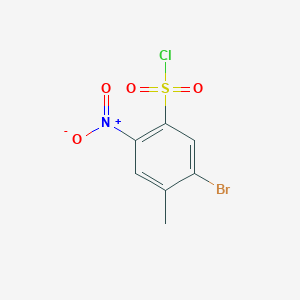![molecular formula C17H22N2O2 B2738598 6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 896836-32-1](/img/structure/B2738598.png)
6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a derivative of chromen-2-one, a type of heterocyclic compound. The presence of the ethyl and piperazine groups suggests potential biological activity, as piperazine derivatives are often found in pharmaceutical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reductive amination of chromen-2-one derivatives with piperazine derivatives. For instance, one method involves the reaction of 4-methylpiperazine with 6-ethylchromen-2-one in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activity, making it a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects: Studies have indicated that the compound may have neuroprotective properties, potentially useful in treating neurological disorders.
Antioxidant Properties:
Anti-inflammatory and Cytotoxic Agents: Related compounds have shown promising anti-inflammatory and cytotoxic activities, indicating potential use in cancer and inflammation treatments.
作用机制
The mechanism of action of 6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. For example, compounds with similar structures are known to inhibit cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation . These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity .
相似化合物的比较
Similar Compounds
- 4-[(4-Ethyl-1-piperazinyl)methyl]-6-methyl-2H-chromen-2-one
- 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one
- 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
Uniqueness
6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethyl and piperazine groups enhances its potential as a pharmacologically active compound, distinguishing it from other chromen-2-one derivatives.
属性
IUPAC Name |
6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-13-4-5-16-15(10-13)14(11-17(20)21-16)12-19-8-6-18(2)7-9-19/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIZVFMIAKWNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
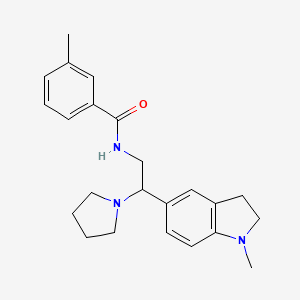
![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
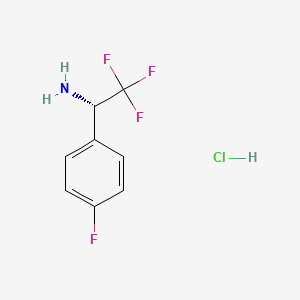
![3-(4-Cyanophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2738521.png)
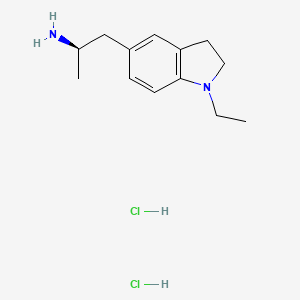
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2738524.png)
![2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2738525.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)
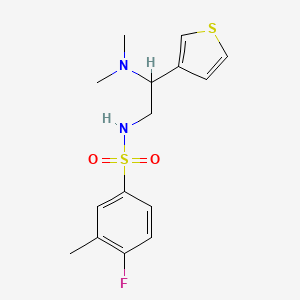
![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)
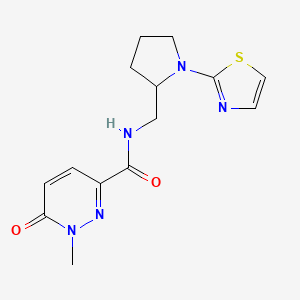
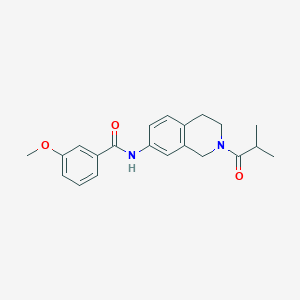
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738534.png)
